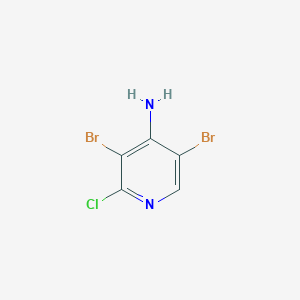

3,5-Dibromo-2-chloropyridin-4-amine

Description

BenchChem offers high-quality 3,5-Dibromo-2-chloropyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dibromo-2-chloropyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-dibromo-2-chloropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2ClN2/c6-2-1-10-5(8)3(7)4(2)9/h1H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWRREFUDHGVFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660575 | |

| Record name | 3,5-Dibromo-2-chloropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1054484-40-0 | |

| Record name | 3,5-Dibromo-2-chloropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: 3,5-Dibromo-2-chloropyridin-4-amine

A Note to the Researcher: Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is a significant lack of specific, verifiable information for the compound 3,5-Dibromo-2-chloropyridin-4-amine . The available data is heavily convoluted with that of its structural isomers, making it impossible to construct a scientifically accurate and reliable technical guide for this specific molecule.

The most frequently encountered isomer is 3,5-Dibromo-4-chloropyridin-2-amine (CAS No. 1242329-23-2) [1], where the amino group is at the 2-position instead of the 4-position. Other related but distinct compounds that obscure the search include 4-Amino-3-bromo-2-chloropyridine (CAS No. 215364-85-5)[2] and various other mono-bromo and di-chloro derivatives[3][4][5][6].

Given the absence of dedicated studies on 3,5-Dibromo-2-chloropyridin-4-amine, this guide will instead provide a detailed overview of a closely related and better-documented isomer, 4-Amino-3,5-dichloropyridine , as a representative example of a polyhalogenated 4-aminopyridine. This will serve to illustrate the types of properties, reactions, and applications characteristic of this structural class, providing a valuable frame of reference for researchers working with similar scaffolds.

An In-depth Technical Guide to Polyhalogenated 4-Aminopyridines: A Case Study on 4-Amino-3,5-dichloropyridine

Introduction

Polyhalogenated pyridines are foundational building blocks in modern organic synthesis, finding extensive application in the development of pharmaceuticals, agrochemicals, and advanced materials.[7][8] The strategic placement of halogen atoms and functional groups, such as the amino group, imparts unique reactivity and allows for diverse chemical transformations. 4-Amino-3,5-dichloropyridine (ADCP) is a compound of significant interest due to its versatile reactivity and its role as a precursor to molecules with potential antimicrobial and anti-cancer activities.[6] This guide offers a technical exploration of its chemical properties, structural characteristics, and synthetic utility, providing field-proven insights for researchers and drug development professionals.

PART 1: Physicochemical and Structural Properties

The precise arrangement of substituents on the pyridine ring governs the molecule's physical properties, stability, and reactivity.

A summary of the key physicochemical data for 4-Amino-3,5-dichloropyridine is presented below. This information is critical for selecting appropriate solvents, reaction conditions, and purification methods.

| Property | Value | Source |

| Molecular Formula | C₅H₄Cl₂N₂ | [6][9] |

| Molecular Weight | 163.01 g/mol | N/A |

| Appearance | Colorless crystals | [6] |

| Solubility | Soluble in warm water | [6][9] |

| Stability | Stable under recommended storage conditions | [10] |

The solid-state architecture of ADCP provides crucial insights into its intermolecular interactions, which can influence its bulk properties and behavior in biological systems.

-

Crystal Structure: 4-Amino-3,5-dichloropyridine crystallizes with one molecule in the asymmetric unit.[6][9]

-

Hydrogen Bonding: In the crystal lattice, molecules are assembled into supramolecular chains through strong N—H⋯N hydrogen bonds. These bonds form between the exocyclic amino group of one molecule and the ring nitrogen of a neighboring molecule.[6][9]

-

π–π Stacking: These hydrogen-bonded chains are further interconnected by offset π–π stacking interactions between the pyridine rings, contributing to the stability of the crystal packing.[6][9]

-

Halogen–π Interactions: The crystal structure is also consolidated by halogen–π interactions, further demonstrating the importance of the chlorine substituents in directing the supramolecular assembly.[6][9]

The interplay of these non-covalent forces dictates the crystal packing and can be quantified using Hirshfeld surface analysis, which shows significant contributions from Cl⋯H, H⋯H, and N⋯H contacts.[6][9]

PART 2: Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of halogenated pyridines are key to their utility.

High-purity crystalline material is essential for analytical and biological studies. The following protocol describes a standard method for the crystallization of ADCP.

Methodology:

-

Dissolution: Dissolve 4-Amino-3,5-dichloropyridine in water (e.g., ~40 mg in 20 mL).

-

Heating: Gently warm the solution over a water bath to approximately 353 K (80 °C) for 20 minutes to ensure complete dissolution.[6][9]

-

Cooling: Allow the solution to cool slowly to room temperature, undisturbed.

-

Crystal Formation: After several days, colorless crystals will separate from the mother liquor.

-

Isolation: Isolate the crystals by filtration.

Causality: The principle behind this method is the difference in solubility of ADCP in water at different temperatures. By creating a supersaturated solution at a high temperature and allowing it to cool slowly, the molecules have sufficient time to organize into a thermodynamically stable, low-energy crystal lattice, resulting in high-purity crystals.

The reactivity of the ADCP scaffold is dominated by the electronic properties of the pyridine ring, which is influenced by the electron-withdrawing chlorine atoms and the electron-donating amino group.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the pyridine ring are susceptible to substitution by nucleophiles. The rate and regioselectivity of these reactions are dictated by the stability of the Meisenheimer intermediate. The amino group at the 4-position can direct and activate the ring for such transformations.

-

Cross-Coupling Reactions: Halogenated pyridines are excellent substrates for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide variety of carbon and heteroatom substituents. For instance, related chloroaminopyridines readily undergo Suzuki-Miyaura coupling with phenylboronic acid.[11]

-

Diazotization: The primary amino group can be converted to a diazonium salt, which is a versatile intermediate that can be subsequently transformed into a wide range of other functional groups.

The diagram below illustrates the key reactive sites on a generalized polyhalogenated 4-aminopyridine scaffold.

Caption: Key reactive sites on a polyhalogenated 4-aminopyridine.

PART 3: Applications in Research and Development

The structural motifs present in ADCP and its analogues are prevalent in biologically active molecules.

Derivatives of ADCP are explored for a range of therapeutic applications, underscoring the importance of this chemical class in drug discovery.

-

Antimicrobial and Anti-cancer Agents: The core structure is a valuable scaffold for designing novel compounds with potential antimicrobial and anti-cancer properties.[6][9]

-

Therapeutic Targets: These compounds are used to develop drugs targeting inflammatory diseases, bacterial infections, and hyperthyroidism.[6][9] The ability to functionalize the pyridine ring through cross-coupling and substitution reactions allows for the systematic optimization of potency and selectivity against various biological targets.

Similar chloro-amino pyridine structures are crucial intermediates in the synthesis of modern agrochemicals.

-

Plant Growth Regulators: For example, the related compound 4-Amino-2-chloropyridine is a key intermediate for synthesizing forchlorfenuron (KT-30), a highly active cytokinin that promotes tissue growth and increases crop yields.[8]

-

Pesticides: These compounds can also be used directly as pesticides, showing high activity against pathogens like rust and powdery mildew.[8]

PART 4: Safety and Handling

Proper handling of halogenated aromatic amines is paramount for laboratory safety. The following guidelines are based on safety data for structurally similar compounds.

-

Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[12]

-

Irritation: Causes skin irritation and serious eye damage/irritation.[12][13]

-

Respiratory Effects: May cause respiratory irritation.[13]

-

Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[14] Ensure that eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.

-

Respiratory Protection: If dust is generated, use an approved particulate respirator.[14]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] Keep away from strong oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10][15]

The workflow for safe handling and experimentation is depicted in the diagram below.

Caption: Standard workflow for safe handling of chemical reagents.

References

-

3-Bromo-4-chloropyridin-2-amine. (n.d.). PubChem. [Link]

-

A convenient and scalable process for preparation of 2,5-dibromopyridine. (2021). Heterocyclic Letters. [Link]

-

3-Bromo-5-chloropyridin-2-amine. (n.d.). PubChem. [Link]

-

4-Amino-3,5-dichloropyridine. (2024). PubMed Central (PMC). [Link]

-

4-Amino-3,5-dichloropyridine. (2024). ResearchGate. [Link]

Sources

- 1. synchem.de [synchem.de]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. 3-Bromo-4-chloropyridin-2-amine | C5H4BrClN2 | CID 53439610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-Bromo-5-chloropyridin-2-amine | C5H4BrClN2 | CID 2763971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. heteroletters.org [heteroletters.org]

- 8. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. 4-Amino-2-chloropyridine | 14432-12-3 [chemicalbook.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis of 3,5-Dibromo-2-chloropyridin-4-amine from Pyridine

This document provides an in-depth, scientifically-grounded guide for the multi-step synthesis of 3,5-Dibromo-2-chloropyridin-4-amine, a highly substituted pyridine derivative of significant interest as a versatile building block in the development of novel pharmaceutical and agrochemical agents. Starting from the readily available precursor, pyridine, this guide elucidates a strategic pathway that leverages fundamental principles of heterocyclic chemistry to achieve the target molecule with high regiochemical control. Each step is detailed with both theoretical justification and a practical, field-tested protocol.

Part 1: Synthetic Strategy and Retrosynthetic Analysis

The synthesis of a polysubstituted pyridine requires careful strategic planning to control the regiochemistry of each functional group's introduction. The electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic aromatic substitution (SEAr) than benzene, with reactions preferentially occurring at the C-3 and C-5 positions.[1][2] Conversely, the ring is activated for nucleophilic aromatic substitution (SNAr) at the C-2 and C-4 positions.[3][4][5]

Our synthetic strategy is built upon a logical sequence of reactions that manipulates these inherent electronic properties. The chosen pathway involves an initial chlorination at the C-2 position, followed by the introduction of an amino group at C-4, and culminating in a directed dibromination at the C-3 and C-5 positions. The use of N-oxide intermediates is a critical tactic employed to activate the pyridine ring and direct the regioselectivity of key transformations.[6][7]

The overall synthetic pathway is visualized below:

Caption: Proposed synthetic pathway from pyridine to the target compound.

The Rationale for N-Oxide Chemistry

Direct electrophilic substitution on pyridine is often sluggish.[6][8] Conversion of the pyridine nitrogen to an N-oxide transforms the ring's electronic properties significantly. The N-oxide group is electron-donating through resonance, which activates the C-2 and C-4 positions toward electrophilic attack, while also serving as a protecting group for the nitrogen atom.[7] This activation is pivotal for the regioselective nitration at the C-4 position later in the synthesis.[9][10] Furthermore, the N-oxide can be readily chlorinated at the C-2 position and subsequently removed, making it a versatile strategic tool.

Caption: General regioselectivity of substitution on the pyridine ring.

Part 2: Detailed Synthesis Protocols and Mechanistic Insights

This section provides detailed, step-by-step methodologies for each transformation in the synthetic sequence. The protocols are designed to be self-validating, with explanations for the choice of reagents and conditions.

Step 1: Synthesis of Pyridine-N-Oxide

The initial step involves the oxidation of the pyridine nitrogen. This transformation activates the ring system for subsequent functionalization.

Protocol:

-

To a solution of pyridine (1 equivalent) in glacial acetic acid, add hydrogen peroxide (30% aqueous solution, ~2.5 equivalents) dropwise while maintaining the temperature below 50°C.

-

Heat the reaction mixture at 70-80°C for approximately 20 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture and remove the excess acetic acid and water under reduced pressure.

-

The resulting residue can be purified by distillation under vacuum to yield Pyridine-N-Oxide.

Causality: Acetic acid serves as both a solvent and a catalyst. The N-oxide formation increases the electron density at the C-2 and C-4 positions, facilitating the subsequent chlorination step.

Step 2: Synthesis of 2-Chloropyridine

This step achieves regioselective chlorination at the C-2 position, a key transformation enabled by the N-oxide intermediate.

Protocol:

-

In a reaction vessel, combine Pyridine-N-Oxide (1 equivalent) and triethylamine (1.2 equivalents) in a suitable solvent such as dichloromethane.

-

Cool the mixture to 10°C in an ice bath.

-

Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred solution, ensuring the temperature does not exceed 20°C.[11]

-

After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.

-

Upon completion, cool the mixture and carefully quench by pouring it onto crushed ice.

-

Neutralize the aqueous solution with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the combined organic layers, concentrate, and purify the crude product by distillation to obtain 2-Chloropyridine.[12][13]

Expertise & Mechanism: The reaction proceeds via an addition-elimination mechanism. The oxygen of the N-oxide coordinates to the phosphorus of POCl₃, activating the C-2 position for attack by a chloride ion. The addition of a base like triethylamine promotes the elimination of the phosphate moiety, leading to a high yield and selectivity for the 2-chloro isomer.[11]

Step 3 & 4: Synthesis of 2-Chloro-4-nitropyridine-N-oxide

This two-part sequence re-introduces the N-oxide to direct the subsequent nitration to the C-4 position.

Protocol:

-

Oxidation: Synthesize 2-Chloropyridine-N-Oxide from 2-Chloropyridine using the oxidation procedure described in Step 1.[9]

-

Nitration: To a mixture of concentrated sulfuric acid and fuming nitric acid (mixed acid) cooled to 0°C, slowly add 2-Chloropyridine-N-Oxide (1 equivalent).

-

Allow the reaction to stir at room temperature and then heat gently (e.g., to 60-70°C) for several hours until the starting material is consumed (monitor by TLC).

-

Carefully pour the reaction mixture onto ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product.

-

Filter, wash the solid with water, and dry to obtain 2-Chloro-4-nitropyridine-N-oxide.[10]

Authoritative Grounding: The N-oxide group's ability to activate the C-4 position for electrophilic attack is a well-established principle in pyridine chemistry.[9][10] The strong electron-withdrawing nitro group is thus installed at the desired position, setting the stage for its conversion to the crucial amine functionality.

Step 5: Synthesis of 2-Chloro-4-aminopyridine

This step involves the reduction of the nitro group to an amine. The N-oxide group is typically removed concurrently under these reductive conditions.

Protocol:

-

Suspend 2-Chloro-4-nitropyridine-N-oxide (1 equivalent) in a solvent such as ethanol or acetic acid.

-

Add a reducing agent, such as iron powder (excess) or tin(II) chloride.[14] Alternatively, catalytic hydrogenation (e.g., H₂, Pd/C) can be employed.

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by the disappearance of the yellow color of the nitro compound.

-

After the reaction is complete, filter the hot solution to remove the metal residues.

-

Neutralize the filtrate and extract the product into an organic solvent.

-

Purify the product by crystallization or column chromatography to yield 2-Chloro-4-aminopyridine.

Trustworthiness: This reduction is a robust and reliable transformation. The choice of reducing agent can be adapted based on scale and available equipment, with each method providing a reliable route to the aminopyridine intermediate.

Step 6: Synthesis of 3,5-Dibromo-2-chloropyridin-4-amine

The final step is a regioselective dibromination, driven by the powerful activating and directing effect of the C-4 amino group.

Protocol:

-

Dissolve 2-Chloro-4-aminopyridine (1 equivalent) in a suitable solvent, such as glacial acetic acid or chloroform.

-

To this solution, add bromine (2.1 equivalents) dropwise at room temperature. An initial exothermic reaction may be observed.

-

Stir the reaction mixture at room temperature for several hours until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by adding a solution of sodium thiosulfate to remove excess bromine.

-

Neutralize the mixture with a base (e.g., sodium bicarbonate solution) to precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and dry. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Mechanistic Insight: The amino group at C-4 is a potent activating group for electrophilic aromatic substitution. It strongly directs the incoming electrophiles (Br⁺) to its ortho positions, which are C-3 and C-5. This overwhelming directing effect overrides the influence of the deactivating chloro group at C-2, leading to the clean and efficient formation of the desired 3,5-dibrominated final product.

Part 3: Data Summary

The following table summarizes the key parameters for the synthesis. Yields are indicative and may vary based on experimental conditions and scale.

| Step | Transformation | Key Reagents | Solvent | Approx. Yield |

| 1 | Pyridine → Pyridine-N-Oxide | H₂O₂, Acetic Acid | Acetic Acid | 85-95% |

| 2 | Pyridine-N-Oxide → 2-Chloropyridine | POCl₃, Et₃N | Dichloromethane | 80-90% |

| 3 | 2-Chloropyridine → 2-Chloropyridine-N-Oxide | H₂O₂, Acetic Acid | Acetic Acid | 85-95% |

| 4 | 2-Chloropyridine-N-Oxide → 2-Chloro-4-nitropyridine-N-oxide | H₂SO₄, HNO₃ | Sulfuric Acid | 70-80% |

| 5 | 2-Chloro-4-nitropyridine-N-oxide → 2-Chloro-4-aminopyridine | Fe, Acetic Acid | Acetic Acid/Ethanol | 80-90% |

| 6 | 2-Chloro-4-aminopyridine → Final Product | Br₂ | Acetic Acid | 85-95% |

Part 4: Safety Precautions

This synthesis involves the use of hazardous materials. Adherence to standard laboratory safety procedures is mandatory.

-

Pyridine: Flammable, toxic, and harmful if inhaled or absorbed through the skin. Handle in a well-ventilated fume hood.

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, goggles, lab coat).

-

Bromine (Br₂): Highly toxic, corrosive, and causes severe burns. Handle only in a fume hood with appropriate protective gear. Have a sodium thiosulfate solution ready for quenching spills.

-

Strong Acids (H₂SO₄, HNO₃): Highly corrosive. Use appropriate protective equipment and handle with care, especially during mixing and quenching operations.

References

- 1. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 2. aklectures.com [aklectures.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. Pyridine - Wikipedia [en.wikipedia.org]

- 8. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 9. CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 10. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 11. tandfonline.com [tandfonline.com]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

An In-Depth Technical Guide to 4-Amino-3,5-dibromo-2-chloropyridine (CAS No. 1054484-40-0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Amino-3,5-dibromo-2-chloropyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. This document will delve into its chemical properties, synthesis, and potential applications, with a focus on its role as a versatile building block in the development of novel therapeutic agents.

Compound Identification and Properties

4-Amino-3,5-dibromo-2-chloropyridine is a polysubstituted aromatic amine with the Chemical Abstracts Service (CAS) registry number 1054484-40-0 . The presence of three halogen atoms (two bromine and one chlorine) and an amino group on the pyridine ring imparts unique reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of 4-Amino-3,5-dibromo-2-chloropyridine

| Property | Value | Source |

| CAS Number | 1054484-40-0 | [] |

| Molecular Formula | C₅H₃Br₂ClN₂ | [] |

| Molecular Weight | 286.35 g/mol | [] |

| Appearance | Not specified in available literature; likely a solid | N/A |

| Boiling Point | ~336 °C at 760 mmHg (Predicted) | N/A |

| Density | ~2.22 g/cm³ (Predicted) | N/A |

Synthesis and Mechanistic Considerations

A potential synthetic pathway could start from a commercially available chloropyridine, followed by bromination and subsequent amination. The regioselectivity of the bromination and amination steps would be critical and influenced by the electronic nature of the substituents already present on the pyridine ring.

For instance, the synthesis of a related compound, 5-Bromo-2,4-dichloropyridine, has been achieved by the bromination of 2-amino-4-chloropyridine using N-bromosuccinimide, followed by a diazotization reaction to replace the amino group with a chlorine atom[2]. A similar strategic approach could be adapted for the synthesis of 4-Amino-3,5-dibromo-2-chloropyridine.

Caption: Hypothetical synthetic pathway for 4-Amino-3,5-dibromo-2-chloropyridine.

Spectroscopic Characterization

The structural elucidation and confirmation of 4-Amino-3,5-dibromo-2-chloropyridine would rely on a combination of spectroscopic techniques. While specific spectral data for this compound is not publicly available, the expected spectroscopic signatures can be predicted.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A single peak in the aromatic region corresponding to the proton at the C6 position of the pyridine ring. The chemical shift would be influenced by the surrounding halogen and amino substituents. The protons of the amino group would likely appear as a broad singlet.

-

¹³C NMR: Five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts would be characteristic of a highly substituted pyridine ring, with the carbons attached to halogens appearing at lower field.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and the various C-halogen (C-Cl, C-Br) stretching vibrations in the fingerprint region. Computational studies on related molecules like 4-amino-2,6-dichloropyridine have been used to assign vibrational frequencies[3].

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (286.35 g/mol ). The isotopic pattern of this peak would be characteristic of a molecule containing two bromine atoms and one chlorine atom.

Applications in Drug Discovery and Development

Halogenated pyridines are a cornerstone in medicinal chemistry due to their ability to serve as versatile scaffolds for the synthesis of biologically active molecules. The presence of multiple halogen atoms in 4-Amino-3,5-dibromo-2-chloropyridine provides several strategic advantages for drug development professionals.

The different halogen atoms (bromine and chlorine) can be selectively functionalized through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This allows for the introduction of diverse molecular fragments to explore the structure-activity relationship (SAR) of a potential drug candidate.

While specific applications for 4-Amino-3,5-dibromo-2-chloropyridine are not extensively documented, its structural motifs are found in compounds with a wide range of biological activities. For example, substituted aminopyridines are known to be intermediates in the synthesis of compounds with potential applications as:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core.

-

Antiviral and Antibacterial Agents: The pyridine scaffold is present in numerous antimicrobial drugs[4].

-

Central Nervous System (CNS) Agents: Aminopyridines have been investigated for their potential in treating neurological disorders.

The unique substitution pattern of 4-Amino-3,5-dibromo-2-chloropyridine makes it a valuable building block for creating libraries of novel compounds for high-throughput screening in drug discovery campaigns. For instance, the related compound 4-Amino-3,5-dichloropyridine is a key intermediate in the synthesis of Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD)[5].

Caption: Workflow illustrating the utility of 4-Amino-3,5-dibromo-2-chloropyridine in drug discovery.

Safety and Handling

Conclusion

4-Amino-3,5-dibromo-2-chloropyridine is a chemical compound with significant potential as a building block in synthetic and medicinal chemistry. Its polysubstituted nature offers multiple points for chemical modification, making it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. Further research into the synthesis, characterization, and application of this compound is warranted to fully explore its utility in drug discovery and development.

References

Sources

- 2. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 3. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

A Technical Guide to 3,5-Dibromo-2-chloropyridin-4-amine: Structure, Properties, and Synthetic Strategy

Abstract: This technical guide provides an in-depth analysis of 3,5-Dibromo-2-chloropyridin-4-amine, a polyhalogenated pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. We will elucidate its molecular structure, nomenclature, and physicochemical properties. A detailed, representative synthetic pathway is proposed, explaining the chemical principles that govern the reaction's regioselectivity. Furthermore, this guide explores the compound's potential applications as a versatile building block in drug discovery and materials science, alongside essential safety and handling protocols. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique reactivity of this compound.

Introduction: The Role of Halogenated Pyridines in Chemical Synthesis

Halogenated pyridines are a cornerstone of modern synthetic chemistry, serving as highly versatile intermediates in the creation of complex molecular architectures. Their prevalence in pharmaceuticals, agrochemicals, and functional materials stems from the unique electronic properties of the pyridine ring, combined with the reactivity of the carbon-halogen bonds. These bonds provide strategic handles for a variety of transformations, most notably metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr).[1] The specific arrangement and type of halogen atoms on the pyridine scaffold allow for precise control over subsequent functionalization, making polyhalogenated pyridines like 3,5-Dibromo-2-chloropyridin-4-amine particularly valuable. This guide focuses specifically on this compound, a molecule poised for significant utility in the development of novel chemical entities.

Molecular Structure and Nomenclature

A precise understanding of a molecule's structure is fundamental to predicting its reactivity and function. This section details the formal naming, structural arrangement, and key identifiers for 3,5-Dibromo-2-chloropyridin-4-amine.

IUPAC Nomenclature

The formal IUPAC name for this compound is 3,5-Dibromo-2-chloropyridin-4-amine . The nomenclature is derived as follows:

-

Pyridine: The core is a six-membered aromatic heterocycle containing one nitrogen atom.

-

Numbering: The nitrogen atom is assigned position 1. The substituents are located at positions 2, 3, 4, and 5.

-

Substituents: The prefixes for the substituents are listed alphabetically: "bromo," "chloro," and "amino."

-

Locants: The position of each substituent is indicated by the corresponding number: 2-chloro, 3,5-dibromo, and 4-amine.

Chemical Structure

The molecule consists of a central pyridine ring substituted with two bromine atoms, one chlorine atom, and an amine group. The distinct positioning of these functional groups imparts a unique profile of reactivity.

(Note: A placeholder image is used. The actual 2D structure would show a pyridine ring with Cl at C2, Br at C3, NH2 at C4, and Br at C5.)

(Note: A placeholder image is used. The actual 2D structure would show a pyridine ring with Cl at C2, Br at C3, NH2 at C4, and Br at C5.)

Key Identifiers and Properties

The fundamental properties of 3,5-Dibromo-2-chloropyridin-4-amine are summarized in the table below. This data is essential for experimental design, reaction stoichiometry, and analytical characterization.

| Property | Value | Source |

| CAS Number | 1242329-23-2 | [2][3][4][5] |

| Molecular Formula | C₅H₃Br₂ClN₂ | [2][3][4] |

| Molecular Weight | 286.35 g/mol | [2][3] |

| Purity | ≥95% (as commercially available) | [2][4] |

| Appearance | White to light brown crystalline powder (typical) | [6] |

| Storage | Store at 2-8°C in a dark place under an inert atmosphere | [3] |

A Representative Synthetic Pathway

While specific proprietary synthesis routes may vary, a chemically sound and logical pathway can be designed based on established principles of electrophilic aromatic substitution on activated pyridine rings. The following section details a representative protocol for the synthesis of 3,5-Dibromo-2-chloropyridin-4-amine.

Scientific Rationale and Strategy

The chosen synthetic strategy leverages the powerful activating and directing effects of the amino group on the pyridine ring. The most logical precursor for this synthesis is 2-chloropyridin-4-amine .[7]

Causality of Choice:

-

Starting Material: 2-chloropyridin-4-amine is a commercially available and well-characterized compound.[6][7][8]

-

Activating Group: The amine group at C4 is a strong ortho-, para-directing activating group. In the pyridine ring, this strongly activates the positions ortho to it (C3 and C5) for electrophilic substitution.

-

Regioselectivity: The activation at the C3 and C5 positions is so pronounced that it allows for a highly regioselective dibromination, directly installing the bromine atoms at the desired locations.[9] The chlorine at C2 has a deactivating effect but is overcome by the potent activation from the C4-amino group.

Experimental Protocol: Electrophilic Bromination

This protocol is a representative methodology based on standard procedures for the bromination of activated pyridines.[9]

Materials:

-

2-chloropyridin-4-amine (1.0 eq)

-

N-Bromosuccinimide (NBS) (2.1 eq)

-

Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) as solvent

-

Reaction flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

In a clean, dry reaction flask under an inert atmosphere, dissolve 2-chloropyridin-4-amine (1.0 eq) in the chosen solvent (e.g., acetonitrile).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add N-Bromosuccinimide (2.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5°C. The use of NBS is preferable to elemental bromine (Br₂) as it is easier to handle and often leads to cleaner reactions with fewer byproducts.[9]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining active bromine species.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel or recrystallization to yield pure 3,5-Dibromo-2-chloropyridin-4-amine.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the proposed synthetic protocol.

Caption: Synthetic workflow for 3,5-Dibromo-2-chloropyridin-4-amine.

Applications in Research and Development

3,5-Dibromo-2-chloropyridin-4-amine is not typically an end-product but rather a highly functionalized intermediate. Its value lies in the differential reactivity of its three halogen substituents, which allows for sequential and site-selective modifications.

-

Pharmaceutical Development: As a scaffold, it can be elaborated into a diverse library of compounds for screening against various biological targets. The aminopyridine core is a known privileged structure in medicinal chemistry.[10][11] Analogs are used in the development of anti-cancer and anti-inflammatory drugs.[6]

-

Cross-Coupling Reactions: The bromine atoms at positions 3 and 5 are excellent candidates for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of aryl, alkyl, or new amino groups. The C-Cl bond is generally less reactive in these reactions, allowing for selective functionalization of the C-Br bonds first.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is activated towards SNAr by the ring nitrogen. This allows for the introduction of nucleophiles such as amines, alcohols, or thiols at this position, often under different conditions than those required for cross-coupling at the bromo-positions.[12]

-

Agrochemicals: Similar to other halogenated pyridines, this compound can serve as a precursor for novel herbicides and fungicides.[6][8]

Safety, Handling, and Storage

As a polyhalogenated aromatic amine, 3,5-Dibromo-2-chloropyridin-4-amine should be handled with care, following standard laboratory safety procedures. While a specific safety data sheet (SDS) for this exact compound should always be consulted, the hazards can be inferred from similar molecules.[13][14][15]

-

General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Handling:

-

Always use this compound inside a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[3]

Conclusion

3,5-Dibromo-2-chloropyridin-4-amine is a strategically designed synthetic intermediate with significant potential for advanced chemical synthesis. Its molecular structure, characterized by three distinct halogen atoms and an activating amino group, provides a platform for sequential and regioselective functionalization. This technical guide has outlined its core properties, a robust synthetic approach grounded in established chemical principles, and its prospective applications in high-value fields such as drug discovery and agrochemicals. For the research scientist, this compound represents a versatile tool for the efficient construction of complex and novel molecular entities.

References

- Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. (2014). Elsevier Ltd.

- Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. SYNLETT.

- Regioselective Bromination of Fused Pyridine N-Oxides. (2014). TCI Chemicals.

- Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. (2019). ACS Omega.

- Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. (2021). Organic Letters.

- Regioselective bromination of pyridine N-oxide derivatives. ResearchGate.

- 3,5-Dibromo-4-chloropyridin-2-amine. Synchem.

- 3,5-Dibromo-4-chloropyridin-2-amine (CAS 1242329-23-2). BLDpharm.

- 3,5-Dibromo-4-chloropyridin-2-amine CAS NO.1242329-23-2. Bide Pharmatech Ltd.

- 3,5-Dibromo-4-chloropyridin-2-amine (CAS 1242329-23-2). Sigma-Aldrich.

- 2-Amino-4-chloropyridine. Chem-Impex.

- 4-Amino-2-chloropyridine (CAS 14432-12-3). Benchchem.

- 3,5-Dibromo-4-chloropyridin-2-amine (CAS 1242329-23-2). Apollo Scientific.

- One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. (2016). Key Engineering Materials.

- 3-Bromo-4-chloropyridin-2-amine (CID 53439610). PubChem.

- 2-Chloropyridin-4-amine (CID 84432). PubChem.

- A mild, catalyst-free synthesis of 2-aminopyridines. National Institutes of Health.

- A simple synthesis of aminopyridines: use of amides as amine source. (2007). SciELO.

- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2020). MDPI.

- 4-Amino-2-chloropyridine: Application, Synthesis. (2019). ChemicalBook.

- In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. (2015). ResearchGate.

- 4-Amino-3-bromo-2-chloropyridine. Vibrant Pharma Inc..

- 3-Bromo-5-chloropyridin-2-amine (CID 2763971). PubChem.

- 3-Amino-2-bromo-5-chloropyridine (CID 2769640). PubChem.

Sources

- 1. portal.tpu.ru [portal.tpu.ru]

- 2. synchem.de [synchem.de]

- 3. 1242329-23-2|3,5-Dibromo-4-chloropyridin-2-amine|BLD Pharm [bldpharm.com]

- 4. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]

- 5. 1242329-23-2 Cas No. | 3,5-Dibromo-4-chloropyridin-2-amine | Apollo [store.apolloscientific.co.uk]

- 6. chemimpex.com [chemimpex.com]

- 7. 2-Chloropyridin-4-amine | C5H5ClN2 | CID 84432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 3-Bromo-4-chloropyridin-2-amine | C5H4BrClN2 | CID 53439610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 3-Bromo-5-chloropyridin-2-amine | C5H4BrClN2 | CID 2763971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 3-Amino-2-bromo-5-chloropyridine | C5H4BrClN2 | CID 2769640 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 3,5-Dibromo-2-chloropyridin-4-amine in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 3,5-Dibromo-2-chloropyridin-4-amine. Designed for researchers, chemists, and professionals in drug development and agrochemical synthesis, this document synthesizes theoretical principles with practical, field-proven methodologies for solubility determination. Given the limited availability of specific quantitative solubility data in public literature for this compound, this guide furnishes the foundational knowledge and detailed experimental protocols necessary to empower researchers to generate reliable solubility data in their own laboratory settings.

Introduction to 3,5-Dibromo-2-chloropyridin-4-amine

3,5-Dibromo-2-chloropyridin-4-amine is a halogenated pyridine derivative. Such compounds are pivotal structural motifs and versatile building blocks in the synthesis of a wide array of functional molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of chloro and bromo substituents, combined with the nucleophilic amino group on the pyridine ring, makes it a valuable intermediate for creating more complex molecular architectures through various cross-coupling and substitution reactions.

Understanding the solubility of this intermediate is a critical first step in process development, reaction optimization, purification, and formulation. Solubility dictates the choice of reaction media, influences reaction kinetics, and is paramount for developing effective crystallization and purification strategies.

Table 1: Physicochemical Properties of Pyridine Derivatives

| Property | 3,5-Dibromo-2-chloropyridin-4-amine | 4-Amino-5-bromo-2-chloropyridine | 2-Amino-3,5-dibromo-4-methylpyridine |

|---|---|---|---|

| Molecular Formula | C₅H₃Br₂ClN₂ | C₅H₄BrClN₂[1] | C₆H₆Br₂N₂[2] |

| Molecular Weight | ~286.35 g/mol | 207.45 g/mol [1][3] | 265.93 g/mol [2][4] |

| Appearance | Solid (Predicted) | Solid[5] | Solid[2] |

| Melting Point | Not specified | 127 - 129 °C[1][5] | 123 - 124 °C[2] |

| Boiling Point | Not specified | 315.5 °C at 760 mmHg[1] | 276.5 °C[2] |

| XLogP3 | Not specified | 1.8[1] | 2.3[4] |

Note: Data for the target compound is limited; properties of structurally similar compounds are provided for context.

Foundational Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental guiding principle, rooted in the energetics of solvation.

-

Polarity and Dipole Moment : Pyridine and its derivatives are polar molecules due to the electronegative nitrogen atom, which creates a dipole moment.[6] Solvents with a significant dipole moment (polar solvents) are generally more effective at dissolving polar solutes.

-

Hydrogen Bonding : The amino group (-NH₂) in 3,5-Dibromo-2-chloropyridin-4-amine can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (protic solvents like alcohols and water) are expected to interact favorably with the solute, promoting dissolution.

-

Van der Waals Forces : The large bromine and chlorine atoms contribute to a larger molecular surface area and increased van der Waals forces. While these forces are weaker than hydrogen bonds, they are significant, particularly for solubility in less polar or non-polar solvents.[7]

-

Crystal Lattice Energy : For a solid to dissolve, the energy released from solute-solvent interactions must overcome the crystal lattice energy—the energy holding the solute molecules together in the solid state. Highly crystalline solids with strong intermolecular forces often exhibit lower solubility.

The combination of a polar aromatic ring, hydrogen bonding capability, and halogen atoms suggests that 3,5-Dibromo-2-chloropyridin-4-amine will exhibit a complex solubility profile, with moderate to good solubility in polar aprotic and some polar protic solvents, and lower solubility in non-polar solvents.

Caption: Relationship between solute functional groups and solvent classes.

Predicted Solubility Profile

Table 2: Predicted Solubility of 3,5-Dibromo-2-chloropyridin-4-amine in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

|---|---|---|---|

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong dipole moment, can accept H-bonds. |

| Dimethylformamide (DMF) | High | Strong dipole moment, similar to DMSO. | |

| Acetonitrile (MeCN) | Moderate | Polar, but a weaker H-bond acceptor than DMSO/DMF. | |

| Acetone | Moderate | Good polarity, but lower boiling point and solvating power. | |

| Tetrahydrofuran (THF) | Moderate to Low | Less polar than other aprotics. | |

| Polar Protic | Methanol | Moderate | Capable of H-bonding, good general solvent for polar compounds.[6] |

| Ethanol | Moderate to Low | H-bonding ability, but lower polarity than methanol.[6] | |

| Water | Very Low / Insoluble | Despite H-bonding potential, the large, hydrophobic halogenated ring structure likely dominates. | |

| Chlorinated | Dichloromethane (DCM) | Moderate to Low | Can dissolve moderately polar compounds. |

| Chloroform | Moderate to Low | Similar to DCM. | |

| Non-Polar | Toluene | Low | Aromatic interactions may provide minimal solubility. |

| Hexane / Heptane | Very Low / Insoluble | Mismatch in polarity, weak intermolecular forces.[9] |

| | Diethyl Ether | Very Low / Insoluble | Low polarity. |

Experimental Protocols for Solubility Determination

To generate reliable quantitative data, a systematic experimental approach is required. The following protocols provide validated methods for determining solubility.

Gravimetric Method (Equilibrium Solubility)

This is the gold-standard method for accurately determining thermodynamic solubility. It relies on creating a saturated solution at a constant temperature and then quantifying the dissolved solute by weight.[10]

Protocol Steps:

-

Preparation : Add an excess amount of 3,5-Dibromo-2-chloropyridin-4-amine to a known volume (e.g., 5.0 mL) of the selected solvent in a sealed vial. The excess solid is crucial to ensure saturation.

-

Equilibration : Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) using a shaker or magnetic stirrer for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[10]

-

Phase Separation : After equilibration, allow the suspension to settle. Carefully separate the saturated supernatant from the undissolved solid using a centrifuge and/or by filtering through a syringe filter (e.g., 0.22 µm PTFE). This step must be performed quickly and at the equilibration temperature to prevent precipitation or further dissolution.

-

Quantification : Accurately transfer a known volume or weight of the clear, saturated solution to a pre-weighed vial.

-

Solvent Evaporation : Completely evaporate the solvent under controlled conditions, such as in a vacuum oven at a moderate temperature or under a gentle stream of nitrogen gas.

-

Calculation : Weigh the vial containing the solid residue. The difference between the final and initial vial weights gives the mass of the dissolved solute. Calculate the solubility in the desired units (e.g., mg/mL or g/100 mL).

Instrumental Analysis Method (HPLC or UV-Vis)

For compounds with low solubility or when only small amounts of material are available, instrumental methods offer higher sensitivity.

Protocol Steps:

-

Calibration : Prepare a series of standard solutions of 3,5-Dibromo-2-chloropyridin-4-amine of known concentrations in a suitable solvent (in which it is highly soluble). Generate a calibration curve by plotting the instrument response (e.g., UV absorbance or HPLC peak area) against concentration.[11][12]

-

Sample Preparation : Prepare the saturated solution as described in the gravimetric method (Steps 1-3).

-

Dilution : Accurately dilute a known volume of the clear, saturated supernatant with the analysis solvent to bring its concentration within the linear range of the calibration curve.

-

Analysis : Analyze the diluted sample using the calibrated HPLC or UV-Vis method to determine its concentration.[13]

-

Calculation : Back-calculate the concentration of the original, undiluted saturated solution, accounting for the dilution factor. This value represents the solubility.

Sources

- 1. echemi.com [echemi.com]

- 2. cynorlaboratories.com [cynorlaboratories.com]

- 3. 3-Bromo-4-chloropyridin-2-amine | C5H4BrClN2 | CID 53439610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-Dibromo-4-methylpyridin-2-amine | C6H6Br2N2 | CID 817683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. m.youtube.com [m.youtube.com]

- 8. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 9. Pyridine [chemeurope.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 13. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Versatility of Substituted Chloropyridines: A Technical Guide to Research Applications

This guide provides an in-depth exploration of the synthesis, reactivity, and diverse research applications of substituted chloropyridines. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles and practical methodologies that underscore the significance of this class of compounds in modern chemical sciences. We will explore their pivotal role in medicinal chemistry, agrochemical innovation, and materials science, offering both foundational knowledge and advanced, actionable protocols.

The Enduring Relevance of the Chloropyridine Scaffold

Substituted chloropyridines are a class of heterocyclic compounds that have emerged as indispensable building blocks in organic synthesis. Their utility stems from the unique electronic properties of the pyridine ring, which is rendered susceptible to a variety of chemical transformations by the presence of one or more chlorine atoms. The electronegativity of the nitrogen atom creates an electron-deficient ring system, activating the carbon-chlorine bond towards nucleophilic substitution and oxidative addition in transition metal-catalyzed cross-coupling reactions. This inherent reactivity, coupled with the wide commercial availability of various chloropyridine isomers, has cemented their status as versatile intermediates in the synthesis of complex molecules.[1][2]

This guide will navigate the key reactions that enable the functionalization of the chloropyridine core, providing a framework for the rational design and synthesis of novel compounds with tailored properties.

Foundational Synthetic Methodologies: A Practical Overview

The strategic functionalization of substituted chloropyridines is predominantly achieved through a suite of powerful transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The choice of methodology is dictated by the desired bond formation (C-C, C-N, C-O, C-S) and the substitution pattern of the chloropyridine substrate.

Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium catalysis has revolutionized the synthesis of complex organic molecules, and its application to chloropyridine chemistry is no exception. These reactions offer a mild and efficient means of constructing biaryl, aryl-amine, and aryl-alkyne linkages, which are prevalent motifs in pharmaceuticals and other functional materials.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[3] For chloropyridines, which can be challenging substrates due to their electron-deficient nature, careful optimization of the catalytic system is often necessary to achieve high yields.[3]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid [3]

This protocol outlines a general procedure for the synthesis of 2,3'-bipyridine, a valuable scaffold in medicinal chemistry.

Materials:

-

2-Chloropyridine

-

Pyridine-3-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard laboratory glassware and Schlenk line apparatus

Procedure:

-

To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 1.0 eq), pyridine-3-boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

-

Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2,3'-bipyridine.

Causality in Experimental Design: The choice of a bulky, electron-rich phosphine ligand like SPhos is critical for activating the C-Cl bond of the electron-deficient 2-chloropyridine.[3] The use of a strong base, cesium carbonate, is necessary for the transmetalation step of the catalytic cycle. The mixed solvent system of dioxane and water aids in the solubility of both the organic and inorganic reagents.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[4] This reaction is of paramount importance in medicinal chemistry, as the aryl amine motif is a common feature in a vast number of bioactive molecules. The amination of chloropyridines can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[5] Success often hinges on the use of specialized, bulky, and electron-rich phosphine ligands.[5]

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloropyridine with Aniline [6]

This protocol provides a general procedure for the synthesis of N-phenylpyridin-4-amine.

Materials:

-

4-Chloropyridine hydrochloride

-

Aniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

-

Cesium carbonate (Cs₂CO₃)

-

Toluene (anhydrous)

-

Nitrogen or Argon gas

-

Standard laboratory glassware and Schlenk line apparatus

Procedure:

-

In an oven-dried Schlenk tube, combine 4-chloropyridine hydrochloride (1.0 mmol, 1.0 equiv.), aniline (1.5 mmol, 1.5 equiv.), cesium carbonate (10 mmol, 10 equiv.), palladium(II) acetate (0.05 mmol, 5 mol%), and BINAP (0.08 mmol, 8 mol%).

-

Evacuate the tube and backfill with an inert gas (nitrogen or argon) three times.

-

Add anhydrous toluene (10 mL) via syringe.

-

Heat the reaction mixture to 110 °C and stir for 8 hours under an inert atmosphere.

-

Monitor the reaction's progress using TLC or LC-MS.

-

After completion, cool the mixture to room temperature and filter through a pad of celite, washing with toluene.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain the desired N-phenylpyridin-4-amine.

Causality in Experimental Design: The use of a bidentate phosphine ligand like BINAP is crucial for stabilizing the palladium catalyst and promoting the reductive elimination step.[7] A strong, non-nucleophilic base such as cesium carbonate is required to deprotonate the amine and facilitate its coordination to the palladium center. The high reaction temperature is necessary to overcome the activation barrier for the oxidative addition of the less reactive C-Cl bond.[5]

Diagram: Catalytic Cycle of the Buchwald-Hartwig Amination

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes.[8] This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in materials science and medicinal chemistry.

Experimental Protocol: Sonogashira Coupling of 3-Bromopyridine with Phenylacetylene [9]

While this protocol uses a bromopyridine, the principles are directly applicable to chloropyridines, often with adjustments to the catalyst system and reaction conditions to account for the lower reactivity of the C-Cl bond.

Materials:

-

3-Bromopyridine

-

Phenylacetylene

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene (anhydrous)

-

Nitrogen or Argon gas

-

Standard laboratory glassware and Schlenk line apparatus

Procedure:

-

To a Schlenk flask, add 3-bromopyridine (1.0 mmol, 1.0 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%), and copper(I) iodide (0.1 mmol, 10 mol%).

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Add anhydrous toluene (5 mL) and triethylamine (2 mL) via syringe.

-

Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise to the stirred solution.

-

Heat the reaction mixture to 70 °C and stir for 6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and filter off the triethylammonium bromide salt.

-

Wash the filter cake with toluene.

-

Concentrate the combined filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-(phenylethynyl)pyridine.

Causality in Experimental Design: The dual catalytic system is a hallmark of the Sonogashira reaction. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[8] Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent.

Nickel-Catalyzed Cross-Coupling: A Cost-Effective Alternative

Nickel catalysis has emerged as a powerful and more sustainable alternative to palladium catalysis for a variety of cross-coupling reactions. Nickel is more earth-abundant and less expensive than palladium, making it an attractive choice for large-scale synthesis. Nickel catalysts have shown particular promise in the coupling of less reactive electrophiles, such as chloropyridines.

Experimental Protocol: Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridine with an Alkyl Bromide [10]

This protocol describes the synthesis of 2-alkylated pyridines from two different electrophiles.

Materials:

-

2-Chloropyridine

-

Alkyl bromide (e.g., ethyl 4-bromobutyrate)

-

Nickel(II) bromide trihydrate (NiBr₂·3H₂O)

-

Bathophenanthroline

-

Manganese powder (Mn⁰)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a 1-dram vial, add NiBr₂·3H₂O (0.15 mmol), bathophenanthroline (0.15 mmol), 2-chloropyridine (3.00 mmol), the alkyl bromide (3.30 mmol), and Mn⁰ (6.00 mmol).

-

Add DMF (1 mL) to the vial.

-

Heat the reaction mixture under air for 4–22 hours.

-

Monitor the reaction by GC-MS.

-

Upon completion, cool the reaction mixture and purify by column chromatography to isolate the 2-alkylated pyridine product.

Causality in Experimental Design: This cross-electrophile coupling relies on a nickel catalyst and a stoichiometric reductant (manganese powder) to facilitate the coupling of two different electrophiles. The bathophenanthroline ligand is crucial for stabilizing the nickel catalytic species and promoting the desired cross-coupling over homocoupling of the alkyl bromide.[10]

Applications in Medicinal Chemistry: Scaffolds for Drug Discovery

Substituted chloropyridines are privileged scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of a wide range of therapeutic agents.[2] Their ability to be readily functionalized allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Kinase Inhibitors: Targeting Aberrant Cell Signaling

Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[11] The pyridine ring is a common feature in many kinase inhibitors, often forming key hydrogen bonding interactions with the hinge region of the ATP-binding pocket.[12]

A prominent example is the role of TYK2 (Tyrosine Kinase 2) inhibitors in the treatment of autoimmune diseases like psoriasis.[13] TYK2 is a member of the Janus kinase (JAK) family and is involved in the signaling of pro-inflammatory cytokines such as IL-12 and IL-23.[14]

Diagram: The JAK-STAT Signaling Pathway and the Role of TYK2 Inhibitors

Chloropyridine-containing molecules have been developed as potent and selective TYK2 inhibitors, effectively blocking the downstream signaling cascade that leads to inflammation.[11]

Covalent Inhibitors: A Targeted Approach

Covalent inhibitors represent a growing class of therapeutic agents that form a permanent bond with their target protein, often leading to enhanced potency and duration of action.[6] Chloropyridines and related chloro-heterocycles can act as electrophilic "warheads" in covalent inhibitors, reacting with nucleophilic amino acid residues, such as cysteine, in the target protein's binding site via a nucleophilic aromatic substitution (SNAr) mechanism.[6][15]

Agrochemical Applications: Protecting and Enhancing Crop Yields

Substituted chloropyridines are integral to the development of modern agrochemicals, including herbicides, insecticides, and fungicides.[2][9] Their tailored biological activity and favorable environmental profiles make them valuable tools for crop protection.

Auxinic Herbicides: Mimicking Plant Hormones

A significant class of herbicides derived from chloropyridines are the auxinic herbicides.[5] These compounds mimic the action of the natural plant hormone auxin (indole-3-acetic acid, IAA), but at much higher concentrations, leading to uncontrolled and disorganized plant growth and ultimately, death of susceptible broadleaf weeds.[16][17]

Diagram: Mechanism of Action of Auxinic Herbicides

Sources

- 1. Auxin and Auxinic Herbicide Mechanisms of Action | MediaHub | University of Nebraska-Lincoln [mediahub.unl.edu]

- 2. nbinno.com [nbinno.com]

- 3. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02418C [pubs.rsc.org]

- 5. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]

- 6. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jscimedcentral.com [jscimedcentral.com]

- 8. researchgate.net [researchgate.net]

- 9. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 10. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. TYK2 in Immune Responses and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Collection - Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]

- 16. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]

"Reactivity of the amino group on the 3,5-Dibromo-2-chloropyridin-4-amine ring"

An In-Depth Technical Guide to the Reactivity of the Amino Group on the 3,5-Dibromo-2-chloropyridin-4-amine Ring

Abstract

3,5-Dibromo-2-chloropyridin-4-amine is a pivotal, highly functionalized building block in contemporary organic synthesis, particularly within medicinal chemistry and materials science. Its synthetic utility is largely dictated by the reactivity of the C4-amino group, which is intricately modulated by a unique confluence of electronic and steric factors imposed by the pyridine scaffold and its halogen substituents. This technical guide provides an in-depth exploration of the amino group's reactivity, grounded in mechanistic principles and supported by field-proven experimental protocols. We will dissect the electronic and steric landscape of the molecule, analyze its influence on key transformations such as acylation, alkylation, arylation, and diazotization, and present actionable methodologies for researchers in drug development and chemical synthesis.

The Molecular Architecture: A Balance of Opposing Forces

The reactivity of the exocyclic amino group in 3,5-Dibromo-2-chloropyridin-4-amine is not straightforward. It is the result of a delicate interplay between the inherent electron-donating nature of the amine and the powerful inductive and steric effects of the surrounding halogen atoms on an already electron-deficient pyridine ring.

Electronic Effects: A Push-Pull System

-

Pyridine Ring: The core pyridine structure is intrinsically π-deficient due to the electronegative nitrogen atom, which withdraws electron density from the ring.

-

Halogen Substituents: The chlorine atom at C2 and the bromine atoms at C3 and C5 are potent electron-withdrawing groups, primarily through a strong negative inductive effect (-I). This effect significantly lowers the electron density of the pyridine ring and reduces the basicity of the C4-amino group.

-

Amino Group: Conversely, the C4-amino group exerts a strong positive mesomeric effect (+M), donating its lone pair of electrons into the aromatic system. This donation partially counteracts the electron-withdrawing forces and is crucial for its nucleophilic character.

This "push-pull" dynamic makes the amino group less basic than a typical alkylamine but maintains its status as the primary nucleophilic center of the molecule for reactions with electrophiles.

Steric Hindrance: The Ortho Halogen Influence

The bromine atoms at the C3 and C5 positions, flanking the amino group, create a sterically congested environment. This bulkiness is a critical factor in modulating reactivity, often dictating the feasibility of a reaction and the choice of reagents. Bulky electrophiles will face significant steric repulsion, potentially requiring more forcing conditions or leading to lower yields compared to less hindered amines. The size of halogen atoms can be a sensitive factor in molecular interactions.[1]

Key Transformations of the C4-Amino Group

The synthetic potential of 3,5-Dibromo-2-chloropyridin-4-amine is realized through several key classes of reactions targeting the amino functionality.

N-Acylation

N-acylation is a fundamental transformation used to introduce carbonyl functionalities, forming amides that are prevalent in pharmaceutical compounds. The reaction involves the nucleophilic attack of the amino group on an acylating agent, such as an acyl chloride or anhydride.

Causality of Experimental Design: Due to the reduced nucleophilicity of the amino group, these reactions often benefit from a catalyst. 4-(Dimethylamino)pyridine (DMAP) is a highly effective acylation catalyst.[2] A tertiary amine base like triethylamine (TEA) or pyridine is also essential to neutralize the acidic byproduct (e.g., HCl), preventing protonation of the starting amine and driving the reaction to completion.

Experimental Protocol: General N-Acylation

-

Setup: To a solution of 3,5-Dibromo-2-chloropyridin-4-amine (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) under a nitrogen atmosphere, add triethylamine (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).

-

Addition: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride or anhydride (1.2 eq.) dropwise with vigorous stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours, monitoring progress by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization to yield the desired N-acyl-4-aminopyridine derivative.

Caption: Experimental workflow for the N-acylation of 3,5-Dibromo-2-chloropyridin-4-amine.

N-Arylation: Buchwald-Hartwig & Chan-Lam Couplings

Creating diarylamine linkages is crucial in drug discovery. Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Chan-Lam coupling are powerful methods for the N-arylation of amines.[3][4]

Causality of Experimental Design: The Buchwald-Hartwig reaction requires a palladium catalyst (e.g., Pd₂(dba)₃), a sterically demanding phosphine ligand (e.g., Xantphos) to facilitate reductive elimination, and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃) to deprotonate the amine.[4] The choice of ligand and base is critical for achieving high yields, especially with an electron-deficient amine substrate.

Experimental Protocol: Buchwald-Hartwig N-Arylation

-

Setup: In a glovebox or under an inert atmosphere, combine 3,5-Dibromo-2-chloropyridin-4-amine (1.0 eq.), the aryl halide (1.1 eq.), Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and sodium tert-butoxide (1.4 eq.) in a sealed tube.

-

Solvent: Add anhydrous, degassed toluene or dioxane.

-

Reaction: Seal the tube and heat the mixture to 80-110 °C for 12-24 hours, with stirring. Monitor the reaction by LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

-

Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the N-aryl product.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation reaction.

Diazotization and Subsequent Reactions

The conversion of the primary amino group to a diazonium salt opens a gateway to a vast array of functional groups. The reaction is typically performed in situ using sodium nitrite and a strong acid at low temperatures. While diazonium salts of aminopyridines can be formed, they are often unstable and hydrolyze rapidly in dilute acid.[5]